4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid

Polyamide synthesis DNA minor groove binder Building block yield

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid (CAS 128293-68-5, MFCD20639212, C₆H₇N₃O₃, MW 169.14) is an N-formamido-containing monoheterocyclic imidazole-2-carboxylic acid specifically designed as a convergent building block for the solid-phase and solution-phase synthesis of sequence-specific DNA minor-groove-binding polyamides. The molecule integrates three functionally essential domains: an N-terminal formamido group that enforces a staggered, stacked-dimer binding motif in the DNA minor groove; an N-methylimidazole ring that confers G·C base-pair recognition preference; and a C-terminal carboxylic acid that enables direct amide coupling to amine-terminated intermediates.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 128293-68-5
Cat. No. B3229214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid
CAS128293-68-5
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C(=O)O)NC=O
InChIInChI=1S/C6H7N3O3/c1-9-2-4(7-3-10)8-5(9)6(11)12/h2-3H,1H3,(H,7,10)(H,11,12)
InChIKeyOVFKMTVVSGRRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid (CAS 128293-68-5): Procurement-Ready Profile for Polyamide-DNA Research


4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid (CAS 128293-68-5, MFCD20639212, C₆H₇N₃O₃, MW 169.14) is an N-formamido-containing monoheterocyclic imidazole-2-carboxylic acid specifically designed as a convergent building block for the solid-phase and solution-phase synthesis of sequence-specific DNA minor-groove-binding polyamides [1]. The molecule integrates three functionally essential domains: an N-terminal formamido group that enforces a staggered, stacked-dimer binding motif in the DNA minor groove; an N-methylimidazole ring that confers G·C base-pair recognition preference; and a C-terminal carboxylic acid that enables direct amide coupling to amine-terminated intermediates [1][2]. This compound is distinct from more common pyrrole-based or non-formylated imidazole building blocks used in polyamide and distamycin-analog research [1].

Why 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid Cannot Be Replaced by Generic Imidazole or Pyrrole Building Blocks


Generic substitution among imidazole-2-carboxylic acid building blocks fails because polyamide DNA recognition operates through a precise pairwise code: an imidazole ring paired opposite a pyrrole ring in the antiparallel dimer recognizes a G·C base pair, whereas a pyrrole/pyrrole pair targets A·T [1][2]. Replacing the imidazole core with a pyrrole (e.g., 4-formamido-1-methyl-1H-pyrrole-2-carboxylic acid, CAS 77716-18-8) fundamentally alters base-pair specificity from G·C to A·T recognition [1]. Removing the N-terminal formamido group (e.g., using 4-amino-1-methyl-1H-imidazole-2-carboxylic acid, CAS 263710-28-7) abolishes the staggered dimer stacking motif and reduces DNA binding affinity by approximately 100-fold in SPR-based assays, as demonstrated by direct comparison of formamido versus non-formamido polyamide trimers [2][3]. Even retaining the imidazole but omitting the 4-formamido substituent (e.g., 1-methyl-1H-imidazole-2-carboxylic acid, CAS 20485-43-2) eliminates both the staggered-binding determinant and the attachment point for further chain elongation, rendering the building block unfit for iterative polyamide assembly [1]. These functional losses are not recoverable through downstream chemistry, making the specific combination of the 4-formamido group, N-methylimidazole ring, and C2-carboxylic acid non-negotiable for GC-directed polyamide synthesis [1][3].

Quantitative Differentiation Evidence for 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid Against Closest Comparators


Synthetic Yield Advantage of the Imidazole Building Block Over Its Pyrrole Analog

In the head-to-head synthesis reported by Mulder et al. (2008), the target compound 1 (4-formamido-1-methyl-1H-imidazole-2-carboxylic acid) was obtained in 65% yield for the final hydrolysis step, with an overall yield of 40% over four steps. In contrast, its direct pyrrole analog, compound 2 (4-formamido-1-methyl-1H-pyrrole-2-carboxylic acid, CAS 77716-18-8), was obtained in only 50% yield for the final step and 35% overall yield [1]. The imidazole building block thus provides a 15-percentage-point advantage in the final deprotection step and a 5-percentage-point advantage in overall isolated yield [1].

Polyamide synthesis DNA minor groove binder Building block yield

Formamido-Dependent DNA Binding Affinity Enhancement of ~100-Fold Over Non-Formamido Analogs

Lacy et al. (2002) used surface plasmon resonance (SPR) to directly compare formamido-terminated versus unsubstituted polyamide trimers binding to immobilized DNA hairpin duplexes. The terminal formamido group increased affinity for cognate DNA sequences by a factor of approximately 100 relative to the non-formamido analogs [1]. Westrate et al. (2009) corroborated this finding using isothermal titration calorimetry (ITC) and DNase I footprinting, showing that the formamido-IPI compound (f-IPI) exhibited the highest binding affinity among six N-terminal variants tested, with the rank order: f-IPI > P-IPI > Ac-IPI > Mu-IPI > Tf-IPI > NH₂-IPI and nf-IPI [2][3]. The non-formamido compounds (nf-IPI and NH₂-IPI) failed to exhibit sequence-specific binding entirely, demonstrating that the formamido group is not merely affinity-enhancing but absolutely required for sequence-selective DNA recognition [2].

Surface plasmon resonance DNA binding affinity Formamido group effect

Imidazole Ring Confers G·C Base-Pair Recognition; Pyrrole Analog Targets A·T

The well-established DNA recognition pairing rules for polyamides dictate that an imidazole (Im) ring opposite a pyrrole (Py) ring in the stacked antiparallel dimer recognizes a G·C base pair, whereas a Py/Py pair targets A·T [1][2]. Consequently, 4-formamido-1-methyl-1H-imidazole-2-carboxylic acid (imidazole core) encodes a G·C recognition element, while its direct pyrrole congener (4-formamido-1-methyl-1H-pyrrole-2-carboxylic acid, CAS 77716-18-8) encodes an A·T recognition element [1]. Lee et al. (1993) demonstrated that imidazole-containing distamycin analogs exhibited reduced binding to poly(dA·dT) relative to distamycin while maintaining or increasing binding to poly(dG·dC), with the relative order of binding constants being Im₃ (compound 6) > Im₄ (compound 7) > Im₂ (compound 5) > Im₁ (compound 4) [3]. The imidazole building block is therefore irreplaceable for constructing polyamides that must discriminate G·C from A·T base pairs, a capability not achievable with pyrrole-only building blocks [1][3].

Base-pair recognition GC sequence specificity Polyamide pairing rules

Validated Purity Benchmark: ≥96% by ¹H NMR Across Multiple Syntheses

Mulder et al. (2008) reported that all four N-formamido heterocyclic acids (compounds 1–4) were obtained with ≥96% purity as determined by 500-MHz ¹H NMR spectroscopy and thin-layer chromatography (TLC) analysis [1]. This purity specification was achieved without requiring difficult isolation or purification techniques, demonstrating that the synthetic route is robust and scalable [1]. Commercial vendors currently list this compound at ≥95% purity (Chemenu) and ≥98% purity (MolCore), consistent with the literature benchmark . The structurally related non-formylated analog 4-amino-1-methyl-1H-imidazole-2-carboxylic acid (CAS 263710-28-7) is typically offered at 97% purity by commercial suppliers, indicating comparable quality standards across the imidazole building block family .

Building block quality NMR purity Procurement specification

Staggered Dimer Binding Motif: Formamido-Driven Binding Geometry Verified by NMR

The three-dimensional structure of the symmetric 2:1 complex of AR-1-144 (a tri-imidazole polyamide constructed from the target compound as its N-terminal building block) with the DNA duplex GAACCGGTTC was determined by NOE-constrained NMR refinement [1]. Each AR-1-144 molecule binds four base pairs (C5-G6-G7-T8) with every amide-imidazole unit forming two potential hydrogen bonds to DNA [1]. The cooperative binding of the AR-1-144 homodimer to the CCGG core sequence occurs in the staggered motif characteristic of formamido-terminated polyamides, as opposed to the fully overlapped mode observed for non-formamido analogs [1][2]. Yang et al. (1999) further demonstrated by circular dichroism that the DNA binding preference of AR-1-144 for CCGG over CGCG, GGCC, and GCGC sequences is concentration-independent, confirming that the formamido-imidazole building block imparts intrinsic sequence selectivity, not merely affinity [1].

Staggered dimer NMR structure DNA minor groove binding mode

Synthetic Versatility: Convergent Building Block Enables Diverse Polyamide Architectures

The C2-carboxylic acid functionality enables this compound to be coupled to any amine-containing intermediate via standard amide bond-forming reactions (e.g., HBTU/DIPEA or CDI-mediated activation), allowing a single batch of the building block to generate a diverse library of polyamides with varying C-terminus modifications [1]. This convergent approach contrasts with the linear synthesis typical of many imidazole-pyrrole polyamide precursors, where each target molecule requires de novo synthesis from early intermediates [1]. Mulder et al. (2008) specifically designed compounds 1–4 so that one acid can be used with a variety of different C-terminus-functionalized intermediates, increasing synthetic diversity while reducing the number of synthetic steps required per polyamide target [1]. The benzyl-protected precursor (benzyl 4-formamido-1-methylimidazole-2-carboxylate, CAS 128293-67-4) is also commercially accessible, offering an orthogonal protection strategy for researchers requiring selective deprotection .

Convergent synthesis Polyamide diversity Solid-phase coupling

High-Impact Application Scenarios for 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid Based on Quantitative Evidence


Solid-Phase Synthesis of GC-Specific Polyamide Libraries for Oncogene Promoter Targeting

Research groups developing polyamide-based gene modulators that must discriminate GC-rich oncogene promoter sequences (e.g., c-Myc, Bcl-2) require the imidazole building block to encode G·C recognition in the antiparallel dimer [1][2]. The free C2-carboxylic acid enables direct loading onto amine-functionalized solid supports using standard HBTU/DIPEA coupling protocols, and the ≥96% purity ensures minimal deletion sequences during iterative chain assembly [1]. The formamido group enforces the staggered binding mode essential for sequence fidelity, as confirmed by the NMR structure of AR-1-144 bound to CCGG [3]. Substituting the pyrrole analog (CAS 77716-18-8) would redirect specificity toward A·T-rich sequences, while using the non-formylated analog (CAS 263710-28-7) would abolish sequence-selective binding altogether [1][4].

Construction of Fluorescent or Biotinylated DNA-Binding Probes for Biophysical Studies

The convergent synthetic design of this building block allows researchers to couple the same batch of 4-formamido-1-methyl-1H-imidazole-2-carboxylic acid to diverse amine-functionalized reporters (fluorophores, biotin, or photoaffinity labels) at the C-terminus [1]. This enables the generation of matched probe sets where only the reporter varies, while the DNA recognition domain—defined by the formamido-imidazole N-terminus—remains constant [1]. SPR studies confirm that formamido-bearing polyamides exhibit ~100-fold higher affinity than non-formamido controls, ensuring that probe sensitivity is not compromised by suboptimal binding [4]. The imidazole core additionally provides a distinct UV absorbance and CD signature useful for quantifying DNA complex formation, as demonstrated in titration studies with poly(dG·dC) [2].

Medicinal Chemistry Optimization of Minor-Groove Binding Alkylating Agents

Imidazole-containing distamycin analogs equipped with nitrogen mustard warheads have shown selective cytotoxicity against solid tumor cell lines, including melanoma, ovarian cancer, CNS cancer, and small-cell lung cancer [2]. The formamido-imidazole building block serves as the GC-directing vector in these conjugates, and quantitative ethidium displacement assays confirm that formamido-bearing imidazole oligomers (compounds 7, 10, and 17 in Lee et al., 1993) bind more strongly to poly(dG·dC) than to poly(dA·dT), in contrast to distamycin which favors A/T sequences [2]. Structure-activity relationship studies show that bifunctional N-mustard conjugates constructed from imidazole building blocks exhibit significantly greater cytotoxicity than their monoalkylating acetamide counterparts, directly linking the building block choice to therapeutic potency [2]. Procuring the correct formamido-imidazole acid is therefore a critical quality gate for medicinal chemistry campaigns in this class.

Development of Orthogonally Positioned Diamino Polyamides with Enhanced Water Solubility

Recent advances in polyamide design have introduced orthogonally positioned diamino/dicationic polyamides that retain sequence specificity while dramatically improving aqueous solubility—a critical parameter for in vivo applications [1]. The diamino analog f-IPI (3a), constructed from the target imidazole building block, exhibited a binding constant (Keq) of 2.4 × 10⁸ M⁻¹ to its cognate sequence 5′-ACGCGT-3′, comparable in sequence selectivity to the monoamino parent while providing superior solubility [1]. The formamido group remains essential in this context: ITC studies revealed enthalpy-entropy compensation differences between formamido-containing diamino PAs and their monoamino counterparts, indicating that the terminal formamido group modulates not only affinity but also the thermodynamic signature of binding [1]. This application scenario requires the specific combination of imidazole ring (for GC recognition) and formamido group (for staggered dimer formation) that only this building block provides [1][3].

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